1,3,5-Triphenoxybenzene
Overview
Description
1,3,5-Triphenoxybenzene is an organic compound with the molecular formula C24H18O3 It consists of a benzene ring substituted with three phenoxy groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triphenoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tribromobenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps such as recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenoxy groups to phenol groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,3,5-Triphenoxybenzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Organic Chemistry: Serves as a precursor for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-triphenoxybenzene involves its interaction with various molecular targets, depending on the specific application. In materials science, its unique structural properties contribute to the formation of stable and functional materials. In organic chemistry, its reactivity allows for the synthesis of diverse compounds through various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but with phenyl groups instead of phenoxy groups.
1,3,5-Trimethoxybenzene: Contains methoxy groups instead of phenoxy groups.
1,3,5-Tribromobenzene: Precursor for the synthesis of 1,3,5-triphenoxybenzene.
Uniqueness
This compound is unique due to the presence of phenoxy groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
1,3,5-triphenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBABOJPAZZKCKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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